![molecular formula C23H27ClFN3O B3950955 1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950955.png)
1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine
説明
CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
CPP-115 acts by inhibiting GABA transaminase, which results in the accumulation of GABA in the brain. This leads to increased GABAergic neurotransmission, which has an inhibitory effect on neuronal excitability. The inhibition of GABA transaminase is a novel mechanism of action that differs from other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain GABA levels and decrease seizure activity in animal models of epilepsy. It has also been found to have anxiolytic and antidepressant-like effects. In addition, CPP-115 has been shown to enhance cognitive function and improve memory in animal models.
実験室実験の利点と制限
One of the advantages of CPP-115 is its high potency and selectivity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one of the limitations of CPP-115 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CPP-115. One area of interest is its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Another area of research is the development of more soluble analogs of CPP-115 that can be administered in vivo. Additionally, there is interest in studying the long-term effects of CPP-115 on brain function and behavior. Finally, the use of CPP-115 as a tool for studying the role of GABA in other neurological disorders, such as Parkinson's disease and schizophrenia, is an area of active research.
In conclusion, CPP-115 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its unique mechanism of action and high potency and selectivity for GABA transaminase inhibition make it a valuable tool for studying the role of GABA in the brain. Further research is needed to fully understand the potential of CPP-115 and its analogs in the treatment of neurological disorders.
科学的研究の応用
CPP-115 has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In a study conducted by GABA Therapeutics, CPP-115 was found to be more potent and selective than vigabatrin in inhibiting GABA transaminase activity in rat brain homogenates. CPP-115 was also found to increase brain GABA levels and decrease seizure activity in a mouse model of epilepsy. In addition, CPP-115 has been shown to have anxiolytic and antidepressant-like effects in animal models.
特性
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN3O/c24-20-7-5-18(6-8-20)17-26-11-9-19(10-12-26)23(29)28-15-13-27(14-16-28)22-4-2-1-3-21(22)25/h1-8,19H,9-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCCAZPRMFGEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。